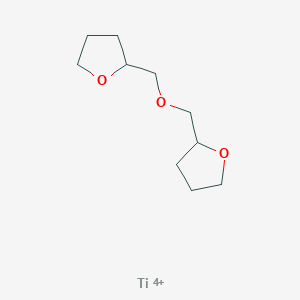
2-(Oxolan-2-ylmethoxymethyl)oxolane;titanium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) is a chemical compound with the molecular formula C20H36O8Ti. This compound is known for its unique structure, which includes a titanium ion coordinated with four tetrahydro-2-furanmethanol ligands. It is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) typically involves the reaction of tetrahydro-2-furanmethanol with a titanium(IV) precursor. One common method is to react tetrahydro-2-furanmethanol with titanium tetrachloride (TiCl4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods but with optimized conditions for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of titanium or modified furan derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.
Substitution: The furanmethanol ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Ligand substitution reactions may involve reagents like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide (TiO2) and modified furan derivatives, while reduction could produce titanium(III) compounds .
Scientific Research Applications
2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism by which 2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) exerts its effects involves the coordination of the titanium ion with the furanmethanol ligands. This coordination can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2-furanmethanol: A related compound without the titanium ion, used in similar applications but with different reactivity.
Titanium tetrachloride (TiCl4): A precursor used in the synthesis of various titanium compounds, including 2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1).
Titanium dioxide (TiO2): A common titanium compound with different properties and applications, such as in pigments and photocatalysis.
Uniqueness
2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) is unique due to its specific coordination structure, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where precise control over reactivity and stability is required .
Properties
CAS No. |
22290-53-5 |
|---|---|
Molecular Formula |
C10H18O3Ti+4 |
Molecular Weight |
234.11 g/mol |
IUPAC Name |
2-(oxolan-2-ylmethoxymethyl)oxolane;titanium(4+) |
InChI |
InChI=1S/C10H18O3.Ti/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10;/h9-10H,1-8H2;/q;+4 |
InChI Key |
XDXGJEGRNAJIRJ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COCC2CCCO2.[Ti+4] |
Canonical SMILES |
C1CC(OC1)COCC2CCCO2.[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


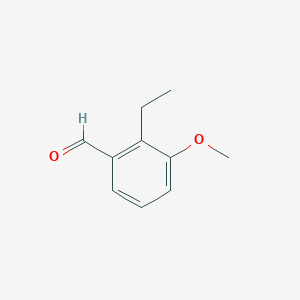
![3-(Benzyloxymethyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1508528.png)
![9-[3-(2-Naphthalenyl)phenyl]-anthracene](/img/structure/B1508534.png)
![Ethanone, 2-bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B1508537.png)


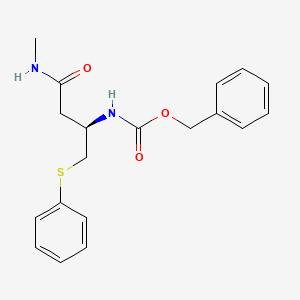
![4-(2-Chloro-6-iodothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1508546.png)
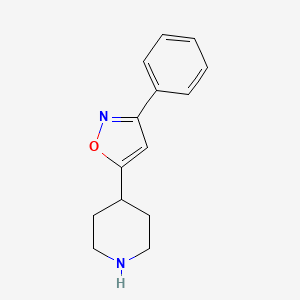

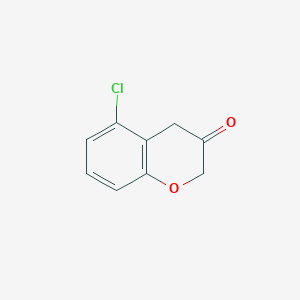

![4-Chloro-2-cyclopropyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1508567.png)

